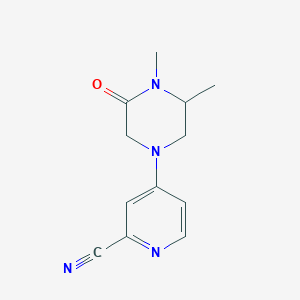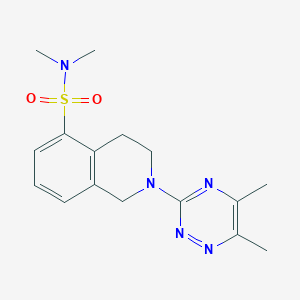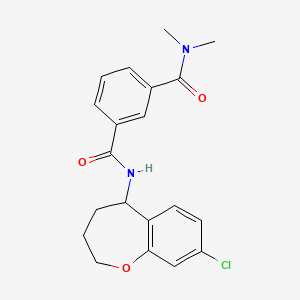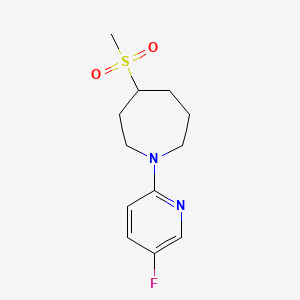
4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a piperazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 2-cyanopyridine with a suitable piperazine derivative under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carboxamide
- 4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-methanol
Uniqueness
4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its nitrile group, for example, allows for specific types of chemical modifications that are not possible with similar compounds lacking this functional group .
Properties
IUPAC Name |
4-(3,4-dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-7-16(8-12(17)15(9)2)11-3-4-14-10(5-11)6-13/h3-5,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMCJEPXKWCBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(=O)N1C)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(5-Methyl-2-nitrophenyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B7060050.png)
![N,N-dimethyl-4-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]pyrimidin-2-amine](/img/structure/B7060053.png)
![2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol](/img/structure/B7060059.png)

![4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7060070.png)
![8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline](/img/structure/B7060078.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidin-2-yl]-4-methylcyclohexan-1-ol](/img/structure/B7060080.png)
![Methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate](/img/structure/B7060083.png)

![3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide](/img/structure/B7060095.png)
![5-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7060098.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7060121.png)

![methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B7060138.png)
